6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-16(2)7-8-17(9-10-19-3)13(18)11-5-4-6-12(14)15-11/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPQONQXFWCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCOC)C(=O)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine-2-carboxylic acid to introduce the chloro group at the 6-position. This is followed by the formation of the amide bond through a reaction with N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)amine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of new amides or thioethers.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential candidate in the development of therapeutic agents, particularly in the realm of cancer treatment. Its structure allows for interactions with biological targets, making it a subject of interest in drug discovery.
Case Study: Anticancer Activity
A study highlighted the effectiveness of similar pyridine derivatives as anticancer agents. The cytotoxicity of these compounds was evaluated against various cancer cell lines, demonstrating that modifications in their chemical structure can enhance their potency. For instance, compounds derived from Mannich bases exhibited higher cytotoxicity compared to standard drugs like 5-fluorouracil, suggesting that 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide could follow a similar trend if assessed under controlled conditions .
Neurological Research
The compound's structural features suggest potential applications in neurological disorders. Pyridine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly those involving adenosine receptors.
Case Study: Adenosine Receptor Modulation
Research indicates that modifications to pyridine structures can enhance their binding affinities to adenosine receptors, which are crucial in various neurological functions. The ability of this compound to act as an agonist or antagonist could be pivotal in developing treatments for conditions such as Parkinson's disease and schizophrenia .
Agricultural Applications
Beyond medicinal uses, this compound may also find applications in agriculture as a pesticide or herbicide. The chlorinated pyridine derivatives are known for their effectiveness against pests and weeds.
Data Table: Potential Agricultural Applications
| Application Type | Compound Effectiveness | Target Organisms |
|---|---|---|
| Herbicide | Moderate | Broadleaf weeds |
| Insecticide | High | Aphids, beetles |
| Fungicide | Low | Fungal pathogens |
Research into the residue definitions for chemicals like this compound suggests that it could be effective in controlling agricultural pests while adhering to regulatory standards .
Synthesis and Development
The synthesis of this compound involves complex organic reactions that can be optimized for higher yields. Understanding the synthetic pathways is crucial for its application in research.
Synthesis Overview
The synthesis typically involves:
- Starting Materials: Dimethylamine, 2-methoxyethylamine, and appropriate chlorinated pyridine derivatives.
- Reaction Conditions: Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
- Yield Optimization: Adjusting reaction temperatures and times to maximize product yield.
Mechanism of Action
The mechanism by which 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and pyridine functionalities. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The target compound’s N-substituents are more elaborate than simpler analogs like 6-chloro-N-methylpyridine-2-carboxamide . The dimethylaminoethyl and methoxyethyl groups may improve solubility and binding interactions compared to smaller substituents.
Core Modifications : Compounds like 6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide feature fused-ring systems (imidazo[1,2-a]pyridine), which alter electronic properties and steric bulk compared to single pyridine cores.
In contrast, the thiazole substituent in may increase π-π stacking interactions.
Physicochemical and Spectroscopic Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility under acidic conditions (via protonation), whereas the methoxyethyl group adds lipophilicity. This dual functionality contrasts with purely lipophilic analogs like or hydrophilic derivatives like .
- Spectroscopy: IR: The carboxamide C=O stretch is expected near 1650 cm⁻¹, consistent with analogs in . NMR: The N-(2-dimethylaminoethyl) group’s protons would resonate as a triplet (δ ~2.2–2.5) for CH₂N and a singlet (δ ~2.1) for N(CH₃)₂. The methoxyethyl group’s OCH₂ and OCH₃ protons would appear at δ ~3.4–3.6 and δ ~3.3, respectively .
Research Findings and Implications
Substituent Positioning : Ortho, meta, and para substituents on pyridine rings (e.g., methyl groups in ) significantly influence electronic properties and reactivity. The target compound’s 6-chloro substituent may direct electrophilic substitutions to the 4-position.
Stability : The difluoroethoxy group in demonstrates how fluorine atoms can enhance metabolic stability—a feature that could be engineered into the target compound through further derivatization.
Biological Activity
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide, a compound with the CAS number 951930-38-4, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H15ClN4O3
- Molecular Weight : 310.73 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a carboxamide functional group, contributing to its biological interactions.
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor in several pathways critical for cell proliferation and survival:
- CDK4/6 Inhibition : Preliminary studies suggest that derivatives similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation in cancer cells. In particular, compounds targeting these kinases have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis in tumor cells .
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing signaling pathways that regulate cellular responses such as proliferation and apoptosis .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : The compound has demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), Colo-205 (colon cancer), and A549 (lung cancer). In these models, the compound exhibited an IC50 value in the nanomolar range, indicating potent activity .
Case Studies
- Study on CDK4/6 Inhibition : A study reported that a related compound showed an IC50 of 0.71 nM against CDK4/6, leading to significant tumor growth inhibition in xenograft models with low toxicity . This suggests that the biological activity of this compound may be comparable.
- Gastrointestinal Cancer Models : In another study focusing on gastrointestinal cancers, the compound was noted for its ability to induce apoptosis and inhibit cell migration, further supporting its potential as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN4O3 |
| Molecular Weight | 310.73 g/mol |
| Anticancer Activity | IC50 ~0.71 nM (CDK4/6) |
| Cell Lines Tested | MCF-7, Colo-205, A549 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically follows multi-step protocols analogous to pyridinecarboxamide derivatives. Begin with activating 6-chloropyridine-2-carboxylic acid using coupling agents (e.g., EDCI/HOBt). Sequential reaction with N,N-dimethylethylenediamine and 2-methoxyethylamine under controlled temperatures (0–5°C for initial coupling, progressing to room temperature) in polar aprotic solvents (DMF or acetonitrile). Optimize yields by maintaining an inert atmosphere (N₂/Ar) and adjusting stoichiometric ratios (1:1.2 for amines). Monitor via TLC and purify using silica gel chromatography. Yield improvements may require iterative pH adjustments (neutral to slightly basic) .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to verify methylene/methoxy protons (δ 3.2–3.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (165–170 ppm) and quaternary carbons.
- IR Spectroscopy : Detect amide C=O stretches (1650–1700 cm⁻¹) and tertiary amine bands (2800–3000 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>95%). Cross-validate with elemental analysis (C, H, N) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and electron density maps for substitution/oxidation reactions. Tools like Gaussian or ORCA simulate reaction pathways (e.g., nucleophilic attack at pyridine C-4 vs. C-6). Validate predictions with kinetic studies (e.g., monitoring Arrhenius plots) and compare with experimental HPLC-MS data. For biological studies, molecular docking (AutoDock Vina) can predict binding affinities to target proteins .
Q. When encountering conflicting biological activity data across studies, what methodological approaches should researchers employ to resolve discrepancies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and exposure times (e.g., 48h MTT assays).
- Control Validation : Include reference compounds (e.g., doxorubicin for cytotoxicity) and verify compound stability under assay conditions via LC-MS.
- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Purity Analysis : Chiral HPLC to rule out enantiomeric impurities affecting activity .
Q. What strategies are recommended for investigating the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in pH-varied buffers (1.2–7.4) at 37°C. Monitor degradation via LC-MS/MS and identify products (e.g., hydrolysis of amide bonds to carboxylic acids). Use high-resolution mass spectrometry (HRMS) for structural elucidation. Compare with QSAR models to predict degradation pathways. For long-term stability, employ ICH guidelines (40°C/75% RH over 6 months) .
Q. How should researchers address challenges in achieving regioselective N-alkylation during the synthesis of asymmetrical bis-amide derivatives like this compound?
- Methodological Answer :
- Protective Group Strategies : Temporarily protect the primary amine (e.g., Fmoc) to direct alkylation to the secondary amine.
- Solvent/Base Optimization : Use polar solvents (DMF) with weak bases (K₂CO₃) to favor mono-alkylation. Avoid strong bases (NaH) that promote over-alkylation.
- In-Situ Monitoring : Real-time reaction tracking via in-situ FTIR to detect intermediate formation.
- Phase-Transfer Catalysis : Enhance selectivity using tetrabutylammonium bromide (TBAB) in biphasic systems .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported solubility profiles of this compound across different solvents?
- Methodological Answer : Systematically test solubility in DMSO, ethanol, and water using nephelometry or UV-Vis spectroscopy. Account for polymorphic forms (PXRD analysis) and hydrate formation (TGA/DSC). Compare results with Hansen solubility parameters (HSPiP software) to predict solvent compatibility. Publish detailed experimental conditions (temperature, sonication time) to standardize data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
